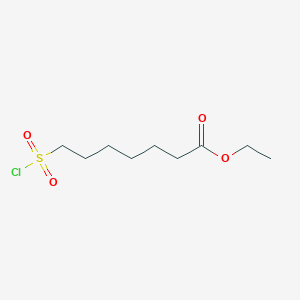
Ethyl7-sulfoheptanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl7-sulfoheptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers this compound, specifically, is a sulfonated ester, which means it contains a sulfonic acid group attached to its carbon chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl7-sulfoheptanoate typically involves the esterification of 7-sulfoheptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction can be represented as:
7-sulfoheptanoic acid+ethanol→this compound+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can be fine-tuned to enhance the efficiency of the process .
化学反应分析
Types of Reactions: Ethyl7-sulfoheptanoate can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohols.
Substitution: Various esters or acids depending on the nucleophile used.
科学研究应用
Ethyl7-sulfoheptanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential role in biochemical pathways involving sulfonic acid groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems.
Industry: Utilized in the manufacture of surfactants, detergents, and other industrial chemicals.
作用机制
The mechanism of action of Ethyl7-sulfoheptanoate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor .
相似化合物的比较
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavorings and fragrances.
Uniqueness: Ethyl7-sulfoheptanoate is unique due to its sulfonic acid group, which imparts distinct chemical properties compared to other esters. This functional group enhances its solubility in water and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
生物活性
Ethyl 7-sulfoheptanoate is a sulfonated compound that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of ethyl 7-sulfoheptanoate, focusing on its cytotoxic, antimicrobial, and antioxidant properties, as well as its mechanisms of action and relevant case studies.
Chemical Structure and Properties
Ethyl 7-sulfoheptanoate is characterized by its sulfonate group attached to a heptanoic acid derivative. Its chemical formula is C₉H₁₈O₄S, which indicates the presence of both ester and sulfonic functional groups. This unique structure contributes to its solubility in polar solvents and enhances its reactivity with biological targets.
1. Cytotoxic Activity
Recent studies have shown that ethyl 7-sulfoheptanoate exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against HCT-116 (colon cancer) and HEP-2 (laryngeal cancer) cell lines, demonstrating IC₅₀ values of 13.5 µg/mL and 25.3 µg/mL, respectively. These values suggest a potent ability to inhibit cell proliferation compared to standard chemotherapeutic agents like vinblastine, which has IC₅₀ values of 2.34 µg/mL for HCT-116 cells.
| Cell Line | IC₅₀ (µg/mL) | Positive Control (Vinblastine) |
|---|---|---|
| HCT-116 | 13.5 | 2.34 |
| HEP-2 | 25.3 | 6.61 |
2. Antimicrobial Activity
Ethyl 7-sulfoheptanoate has also been evaluated for its antimicrobial properties. It showed promising activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:
| Bacterial Strain | MIC (µg/mL) | Positive Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 62.5 | 1.56 |
| Escherichia coli | 250 | 3.125 |
| Pseudomonas aeruginosa | 500 | 3.125 |
This antimicrobial activity indicates that ethyl 7-sulfoheptanoate could be a viable candidate for developing new antibacterial agents.
3. Antioxidant Activity
The antioxidant capacity of ethyl 7-sulfoheptanoate was assessed using the DPPH radical scavenging assay, where it exhibited an IC₅₀ value of 78.7 µg/mL, which is notable when compared to ascorbic acid (IC₅₀ = 10.6 µg/mL). This suggests that while it possesses antioxidant properties, it may not be as potent as traditional antioxidants.
The mechanisms underlying the biological activities of ethyl 7-sulfoheptanoate are still being elucidated. Preliminary research suggests that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). Additionally, its ability to disrupt bacterial cell membranes contributes to its antimicrobial effects.
Case Studies
A recent case study highlighted the application of ethyl 7-sulfoheptanoate in a therapeutic context, where it was used in combination with other agents to enhance cytotoxic effects against resistant cancer cell lines. The study reported improved efficacy when ethyl 7-sulfoheptanoate was administered alongside conventional chemotherapeutics, indicating potential for combination therapy strategies.
属性
CAS 编号 |
848354-71-2 |
|---|---|
分子式 |
C9H17ClO4S |
分子量 |
256.75 g/mol |
IUPAC 名称 |
ethyl 7-chlorosulfonylheptanoate |
InChI |
InChI=1S/C9H17ClO4S/c1-2-14-9(11)7-5-3-4-6-8-15(10,12)13/h2-8H2,1H3 |
InChI 键 |
SPYSCEZEUXCFBT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















